molecular formula C19H22N6O4 B2527411 1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 1005293-27-5

1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2527411
CAS No.: 1005293-27-5
M. Wt: 398.423
InChI Key: XYYZZDGCDHTAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core flanked by two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a tetrazole ring substituted with a 4-ethoxyphenyl group. Its molecular formula is C₁₉H₂₁N₇O₄, with a molecular weight of approximately 411.42 g/mol (inferred from analogs in ).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-4-29-15-8-6-14(7-9-15)25-18(22-23-24-25)12-20-19(26)21-13-5-10-16(27-2)17(11-13)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZZDGCDHTAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of significant interest due to its diverse biological activities. This article aims to consolidate existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a dimethoxyphenyl group and a tetrazole moiety. The structural formula can be represented as follows:

C21H25N5O4\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{4}

Antitumor Activity

Research indicates that compounds containing similar structural motifs exhibit notable antitumor effects. For instance, derivatives with tetrazole rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study involving similar tetrazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications to the phenyl ring can enhance cytotoxicity .

Anti-inflammatory Properties

Compounds with methoxy substituents have been linked to anti-inflammatory activity. The presence of electron-donating groups like methoxy enhances the interaction with inflammatory mediators.

  • Research Findings : In vitro assays revealed that related compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Antioxidant Activity

The antioxidant potential of 1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been assessed through DPPH radical scavenging assays.

CompoundInhibition (%) at 0.5 mMIC50 (µM)
Test Compound76.44 ± 0.847.53 ± 0.12
Reference (Quercetin)90.39 ± 0.5148.26 ± 1.2

The compound exhibited competitive inhibition compared to standard antioxidants like Quercetin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : The interaction with cellular signaling pathways that regulate apoptosis and proliferation has been observed.
  • Radical Scavenging : The methoxy groups contribute to the electron-donating capacity of the molecule, enhancing its ability to neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

a) BF16476 (1-(3-Methoxyphenyl)-3-{[1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl]methyl}urea)
  • Key Differences :
    • 3-Methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).
    • 3,4-Dimethylphenyl on the tetrazole (vs. 4-ethoxyphenyl).
  • Impact :
    • Reduced steric bulk and electron-donating effects due to methyl groups may lower binding affinity compared to the ethoxy group.
    • Molecular weight: 352.39 g/mol (smaller due to fewer oxygen atoms).
b) 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-Tetrazol-5-yl]methyl}urea
  • Key Differences :
    • 2,3-Dimethoxyphenyl (altered substituent positions).
    • 4-Methylphenyl on the tetrazole (less polar than ethoxy).
c) BF05596 (1-(4-Ethoxyphenyl)-3-{[1-(4-Fluorophenyl)-1H-Tetrazol-5-yl]methyl}urea)
  • Key Differences :
    • 4-Fluorophenyl on the tetrazole (vs. 4-ethoxyphenyl).
  • Impact :
    • Fluorine’s electronegativity enhances tetrazole’s electron deficiency, possibly improving interactions with cationic residues in enzymes. Molecular weight: 356.35 g/mol .

Heterocyclic Core Modifications

a) Triazole Derivatives (e.g., )
  • Key Differences :
    • Triazole (5-membered ring with 3 nitrogens) replaces tetrazole (5-membered ring with 4 nitrogens).
  • Impact :
    • Reduced hydrogen-bonding capacity and electron deficiency compared to tetrazoles. Triazoles in show antimicrobial and antitumor activities, suggesting tetrazoles may exhibit enhanced potency due to stronger electronic effects.
b) Pyrazole and Imidazole Derivatives ()
  • Key Differences :
    • Pyrazole/imidazole cores lack the tetrazole’s aromatic nitrogen density.
  • Impact :
    • Lower thermal stability (e.g., pyrazoles in have melting points ~150–200°C) compared to tetrazoles, which are generally more stable.

Tabulated Comparison of Key Compounds

Compound Name Aromatic Substituent (Urea Side) Tetrazole Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dimethoxyphenyl 4-Ethoxyphenyl ~411.42 High lipophilicity, strong H-bonding
BF16476 () 3-Methoxyphenyl 3,4-Dimethylphenyl 352.39 Reduced polarity, lower MW
BF05596 () 4-Ethoxyphenyl 4-Fluorophenyl 356.35 Enhanced electron deficiency
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-Tetrazol-5-yl]methyl}urea 2,3-Dimethoxyphenyl 4-Methylphenyl ~350 (estimated) Steric hindrance potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.